molecular formula C21H17F2N3O3 B2889201 5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326869-79-7

5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2889201
CAS No.: 1326869-79-7
M. Wt: 397.382
InChI Key: QZOMNQVMXLCOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound with the molecular formula C21H17F2N3O3 and a molecular weight of 397.38 g/mol. It belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile pharmacological potential . Research into analogous pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has demonstrated promising biological activities, including the inhibition of growth in human lung cancer cell lines such as A549 and H322 in dosage-dependent manners . This suggests its potential application as a valuable tool compound in oncology research and anticancer drug discovery efforts. The structure incorporates a 3,4-dimethoxyphenyl moiety and a 3,4-difluorobenzyl group, which may influence its physicochemical properties and interaction with biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound for in vitro studies to investigate signaling pathways, cellular proliferation, and for the development of novel therapeutic agents.

Properties

IUPAC Name

5-[(3,4-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c1-28-19-6-4-14(10-20(19)29-2)17-11-18-21(27)25(7-8-26(18)24-17)12-13-3-5-15(22)16(23)9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOMNQVMXLCOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, characterized by a fused pyrazole and pyrazine ring system. Its structure can be represented as follows:

  • Molecular Formula : C16H15F2N3O2
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of Pyrazolo[1,5-a]pyrazin-4(5H)-one : The initial step involves the condensation of appropriate aryl amines with substituted pyrazoles.
  • Substitution Reactions : Incorporation of the 3,4-difluorobenzyl and 3,4-dimethoxyphenyl groups via nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Modulation of Autophagy : Similar compounds have been shown to modulate autophagic processes, which may contribute to their anticancer effects.

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer activity against various cancer cell lines. For instance:

  • A549 Lung Cancer Cells : Studies show that the compound inhibits the growth of A549 lung cancer cells in a dose-dependent manner. The structure-activity relationship (SAR) suggests that modifications to the phenyl rings enhance potency against these cells .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have been evaluated for antimicrobial activity. The presence of fluorine atoms and methoxy groups appears to enhance the overall biological profile.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on A549 Cells : A series of pyrazolo[1,5-a]pyrazin derivatives were synthesized and tested for their ability to inhibit A549 cell growth. Results indicated that compounds with electron-withdrawing groups exhibited enhanced inhibitory effects .
  • Antitubercular Activity : Research on similar scaffolds has identified potential leads against Mycobacterium tuberculosis, highlighting the versatility of this chemical class in targeting different biological pathways .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenObserved EffectReference
AnticancerA549 Lung Cancer CellsDose-dependent growth inhibition
AntitubercularMycobacterium tuberculosisPotential lead identified
AntimicrobialVarious Bacterial StrainsEnhanced activity observedOngoing studies

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[1,5-a]Pyrazin-4(5H)-One Core

2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-One
  • Substituents : Chlorophenyl (position 2), 3,4-dimethoxyphenethyl (position 5).
  • Key Differences :
    • The phenethyl group (vs. benzyl) introduces conformational flexibility, leading to a "twisted boat" conformation in the pyrazine ring .
    • Chlorine (electron-withdrawing) vs. fluorine (smaller, more electronegative) alters electronic properties.
  • Synthesis : Yield of 57% via reflux of bromoethyl intermediates with amines, followed by column chromatography .
  • Crystallography : Triclinic system (space group P1), stabilized by C–H⋯O and C–H⋯π interactions .
5-((2-(3-Chlorophenyl)-5-Methyloxazol-4-yl)Methyl)-2-(3,4-Dimethoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One
  • Substituents : Oxazole-methyl (position 5), 3,4-dimethoxyphenyl (position 2).
  • Key Differences: The oxazole heterocycle (vs. Chlorine on the oxazole phenyl ring contributes to lipophilicity.
  • Molecular Weight : 476.9 g/mol (vs. ~411–437 g/mol for other analogs) .

Analogs with Modified Aromatic Substituents

2-(3,4-Dimethylphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One
  • Substituents : 3,4-Dimethylphenyl (position 2).
  • Key Differences :
    • Methyl groups (electron-donating) increase hydrophobicity but reduce metabolic stability compared to fluorine.
  • Relevance : Highlighted for structural similarity (98% similarity score to the target compound) .
5-(4-Bromophenyl)-N-(3,4-Dimethoxyphenyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-2-Carboxamide
  • Substituents : Bromophenyl (position 5), trifluoromethyl (position 7).
  • Key Differences :
    • Trifluoromethyl enhances lipophilicity and resistance to oxidation.
    • Pyrimidine core (vs. pyrazine) modifies ring electronics and hydrogen-bonding capacity.
  • Molecular Weight : 521.29 g/mol .

Functional Group Impact on Pharmacological Properties

Fluorine vs. Chlorine Substitutents
  • Fluorine : Improves metabolic stability and bioavailability due to resistance to cytochrome P450 oxidation. Smaller atomic size minimizes steric hindrance .
  • Chlorine : Increases molecular weight and lipophilicity but may lead to toxicity concerns (e.g., bioaccumulation) .
Methoxy Groups
  • 3,4-Dimethoxyphenyl : Enhances solubility via hydrogen bonding and modulates electron density for target binding. Common in CNS-active compounds (e.g., verapamil analogs) .

Q & A

Basic: What are the optimal synthetic routes for 5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrazinone core via cyclocondensation of substituted pyrazole precursors.
  • Step 2: Functionalization at the 5-position using a 3,4-difluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3: Purification via column chromatography or preparative HPLC to isolate intermediates and the final compound .
    Key parameters to optimize include reaction temperature (60–120°C), solvent polarity (DMF or DMSO for solubility), and catalyst selection (e.g., Pd catalysts for cross-coupling) .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (HRMS): To verify molecular weight (expected ~470–500 g/mol) and isotopic patterns .
  • HPLC: For purity assessment (>95% purity required for biological assays) .
  • X-ray Crystallography: To resolve ambiguous structural features (e.g., conformation of the difluorobenzyl group) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model binding to kinase domains (e.g., KDR or EGFR) based on structural analogs .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating difluorobenzyl groups) .
  • QSAR Models: Corolate substituent electronic properties (e.g., fluorine’s electronegativity) with activity trends from similar pyrazolo-pyrazines .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation: Confirm assay conditions (e.g., cell line viability, ATP concentrations in kinase assays) to rule out technical variability .
  • Meta-Analysis: Compare IC₅₀ values from orthogonal methods (e.g., enzymatic vs. cellular assays) to identify off-target effects .
  • Proteomic Profiling: Use kinome-wide screening to differentiate selective vs. polypharmacological mechanisms .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Kinase Inhibition: Use TR-FRET-based assays (e.g., LanthaScreen™) for IC₅₀ determination against kinases like PI3K or mTOR .
  • Antiproliferative Screening: Test against cancer cell lines (e.g., A549, MCF-7) via MTT assays, noting differential sensitivity due to methoxy groups’ metabolic stability .
  • Microbial Growth Inhibition: Employ broth microdilution assays (CLSI guidelines) for Gram-positive bacteria (e.g., S. aureus) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replacing difluorobenzyl with chlorobenzyl) to assess impact on kinase selectivity .
  • Pharmacophore Mapping: Identify critical moieties (e.g., dimethoxyphenyl for π-π stacking) via 3D-QSAR using CoMFA/CoMSIA .
  • Metabolic Stability: Introduce deuterium at labile positions (e.g., methoxy groups) to prolong half-life in microsomal assays .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility: Determine via shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Expect low aqueous solubility (<10 µM) due to lipophilic substituents; use co-solvents (DMSO ≤0.1%) for in vitro work .
  • Stability: Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxy groups may confer resistance to hydrolysis compared to ethoxy analogs .

Advanced: How to optimize pharmacokinetics for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at hydroxyl groups to enhance oral bioavailability .
  • Nanoparticle Formulation: Use PLGA-based carriers to improve solubility and target tumor tissue via EPR effects .
  • CYP Inhibition Screening: Assess interactions with CYP3A4/2D6 using human liver microsomes to predict drug-drug interactions .

Advanced: What crystallographic techniques elucidate its 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., methanol/water). Resolve torsion angles between pyrazolo and dimethoxyphenyl rings to confirm planarity .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds stabilizing the crystal lattice) .

Advanced: How to address toxicity discrepancies between in vitro and preclinical models?

Methodological Answer:

  • Off-Target Profiling: Use ToxCast™ databases to identify potential liabilities (e.g., hERG channel inhibition) .
  • Metabolite Identification: Perform LC-MS/MS on plasma samples from rodent studies to detect reactive metabolites (e.g., quinone intermediates) .
  • Genotoxicity Screening: Conduct Ames tests and micronucleus assays to rule out mutagenic risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.